molecular formula C7H14N2O B1444742 (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL CAS No. 1257293-74-5

(3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL

Cat. No. B1444742
M. Wt: 142.2 g/mol
InChI Key: WPHKSKAWLZGADW-SSDOTTSWSA-N
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Description

(3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL, abbreviated as (3R)-3-Pyrrolidin-1-ylazetidine or 3-Pyrrolidin-1-ylazetidine, is a chiral pyrrolidine derivative that has been gaining attention in the scientific community due to its potential applications in the synthesis of drugs and other biologically active compounds. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In addition, it has been shown to possess a number of advantages over other pyrrolidine derivatives, such as improved solubility and stability.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings and their derivatives, such as (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL, are extensively utilized in medicinal chemistry for creating compounds to treat human diseases. Their three-dimensional structure and the ability to introduce stereochemistry make them a versatile scaffold in drug design. The review highlights the role of pyrrolidine in bioactive molecules, emphasizing the importance of stereochemistry and spatial orientation of substituents in influencing the biological profile of drug candidates. The diverse biological activities of these compounds are attributed to their unique chemical structure and ability to interact with various biological targets (Li Petri et al., 2021).

Recent Advances of Pyrrolopyridines Derivatives

Pyrrolopyridines or azaindoles, which share structural similarities with (3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL, have been recognized for their anticancer properties and other therapeutic effects. The review discusses the structural and biological features of recent biologically active pyrrolopyridine derivatives. Their mechanism of action often involves mimicking the ATP molecule's purine ring, acting as kinase inhibitors for cancer treatment and other diseases. The selectivity of these compounds is primarily dictated by the different substituents attached to their nucleus (El-Gamal & Anbar, 2017).

Pyrrolizidine Alkaloid Biosynthesis and Diversity

Studies on the evolution of pyrrolizidine alkaloid biosynthesis using Senecio species have revealed insights into the synthesis of specific intermediates and the recruitment of the homospermidine synthase-encoding gene following gene duplication. The review sheds light on the qualitative and quantitative variation in pyrrolizidine alkaloid profiles within the Senecioneae tribe, underscoring the pathway's high conservation and the diversification of secondarily derived pyrrolizidine alkaloids (Langel, Ober, & Pelser, 2011).

properties

IUPAC Name

(3R)-1-(azetidin-3-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c10-7-1-2-9(5-7)6-3-8-4-6/h6-8,10H,1-5H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHKSKAWLZGADW-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201291096
Record name (3R)-1-(3-Azetidinyl)-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201291096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL

CAS RN

1257293-74-5
Record name (3R)-1-(3-Azetidinyl)-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257293-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-1-(3-Azetidinyl)-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201291096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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